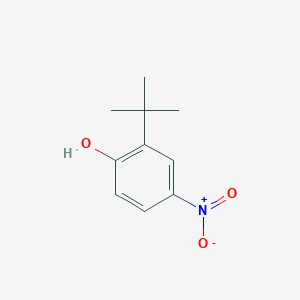

2-(Tert-butyl)-4-nitrophenol

Descripción general

Descripción

2-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols and is a colorless oil that dissolves in basic water . It can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Synthesis Analysis

The synthesis of 2-tert-butylphenol involves the acid-catalyzed alkylation of phenol with isobutene . Other methods include the alkylation of p-cresol and tert-butyl alcohol, which has been proven to be the most effective way .Molecular Structure Analysis

The molecular structure of 2-tert-butylphenol is characterized as C10H14O . The structure was characterized through 1H NMR analysis .Chemical Reactions Analysis

The high-temperature gas phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated in a combined experimental and theoretical study . The reaction of p-cresol and tert-butyl alcohol to synthesize 2-TBM has been proved to be the most effective way .Physical And Chemical Properties Analysis

2-tert-Butylphenol is a colorless oil that dissolves in basic water . It is a lipophilic organic compound, chemically a derivative of phenol, that is useful for its antioxidant properties .Aplicaciones Científicas De Investigación

NMR Studies of Macromolecular Complexes

- Application Summary : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .

- Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .

Synthesis of Nitroxides

- Application Summary : Two highly strained nitroxides were prepared via a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium .

- Methods of Application : The synthesis involved a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium .

- Results : The new nitroxides showed high thermal stability and resistance to reduction .

Lyophilization of Pharmaceuticals

- Application Summary : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

Alkylation of p-Cresol

- Application Summary : The synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry .

- Methods of Application : An efficient and mild method was established for the alkylation of p-cresol and tert-butyl alcohol .

- Results : The specific results of this application are not mentioned in the source .

Synthesis of Antioxidants

- Application Summary : 2-tert-Butylphenol is an intermediate in the industrial production of 2,6-di-tert-butylphenol, a common antioxidant .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The synthesis of 2,6-di-tert-butylphenol from 2-tert-butylphenol is of great significance because of its wide application in industry .

Production of Fine Chemicals

- Application Summary : The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .

- Methods of Application : Isobutylene, chlorhydrocarbon, tert-butyl methyl ether, and tert-butyl alcohol were employed as alkylating agents for the preparation of 2-TBM .

- Results : The alkylation of p-cresol and tert-butyl alcohol to synthesize 2-TBM has been proved to be the most effective way because of the convenient operation in the reaction process .

Production of Methyl Tert-Butyl Ether (MTBE) and Ethyl Tert-Butyl Ether (ETBE)

- Application Summary : 2-tert-Butylphenol is a chemical intermediate used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The specific results of this application are not mentioned in the source .

Synthesis of Fragrances

- Application Summary : Hydrogenation of 2-tert-butylphenol gives cis-2-tert-butylcyclohexanol, which when acetylated is a commercial fragrance .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The specific results of this application are not mentioned in the source .

Safety And Hazards

Direcciones Futuras

The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . Further investigation and exploration of 2-tert-butyl-4-methylphenol’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

Propiedades

IUPAC Name |

2-tert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLSSAJHDAQNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336072 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-4-nitrophenol | |

CAS RN |

6683-81-4 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

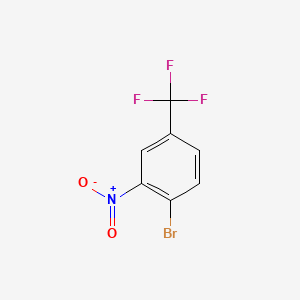

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

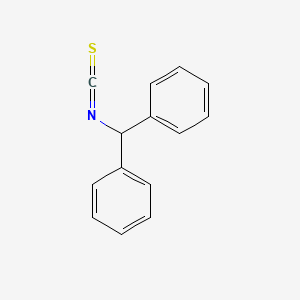

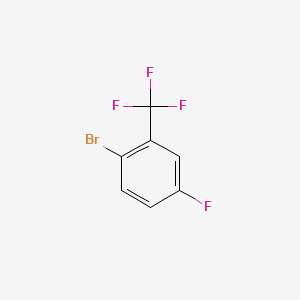

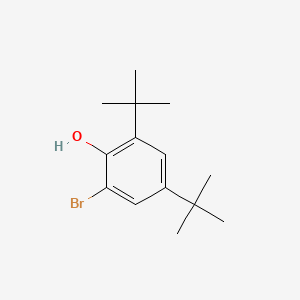

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)

![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)